N-[(Benzyloxy)carbonyl]histidyltyrosine
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Description
“N-[(Benzyloxy)carbonyl]histidyltyrosine” is a dipeptide, a molecule consisting of two amino acids joined by a single peptide bond. In this case, the amino acids are histidine and tyrosine. The “N-[(Benzyloxy)carbonyl]” part refers to a benzyloxycarbonyl protecting group, which is often used in peptide synthesis to protect the amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve standard peptide coupling techniques, where the carboxyl group of one amino acid is linked to the amine group of another. The benzyloxycarbonyl group can be introduced using a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would include the characteristic structures of histidine and tyrosine, as well as the benzyloxycarbonyl protecting group. Histidine has an imidazole side chain, while tyrosine has a phenol side chain.Chemical Reactions Analysis
As a peptide, this compound could participate in reactions typical of peptides, such as hydrolysis or condensation. The benzyloxycarbonyl group could be removed using hydrogenation or other deprotection methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its peptide nature and the specific properties of histidine, tyrosine, and the benzyloxycarbonyl group.Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSWBYUIKSQHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318639 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]histidyltyrosine | |
CAS RN |
17257-63-5 |
Source
|
Record name | NSC333463 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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